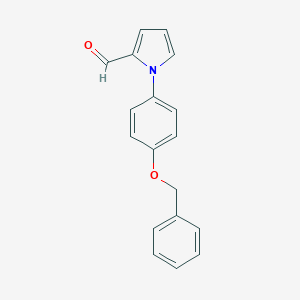
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMP and has been found to have unique properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves its ability to bind to specific target molecules. This binding results in a change in the fluorescence properties of the compound, allowing for detection and measurement of the target molecule.
Efectos Bioquímicos Y Fisiológicos
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been found to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This makes it a valuable tool for studying biological systems without interfering with their normal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde in lab experiments include its high sensitivity and specificity for detecting target molecules. It is also easy to use and can be used in a variety of experimental setups. The limitations of using this compound include its cost and the need for specialized equipment for detection and measurement.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde. One possible direction is the development of new applications for this compound in biological imaging and sensing. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery and development.
Métodos De Síntesis
The synthesis of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves the reaction of 4-bromoanisole and pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been used in various scientific research applications. It has been found to have potential as a fluorescent probe for imaging biological systems. PMP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions.
Propiedades
Número CAS |
169036-62-8 |
|---|---|
Nombre del producto |
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
1-(4-phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c20-13-17-7-4-12-19(17)16-8-10-18(11-9-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Clave InChI |
LJKXQTXJGLJEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



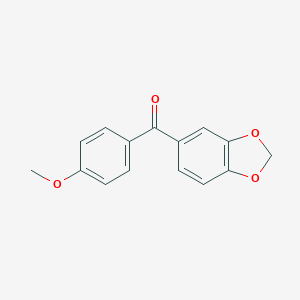
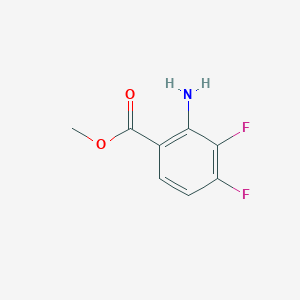
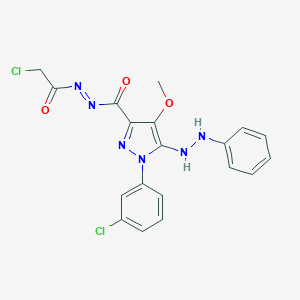
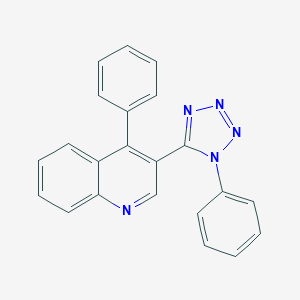
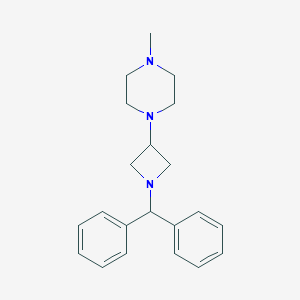
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
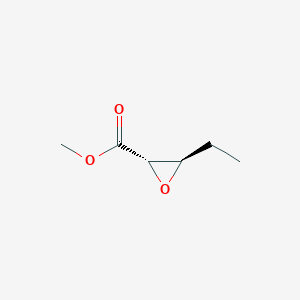
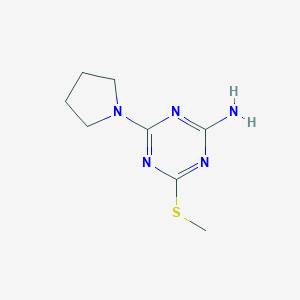
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
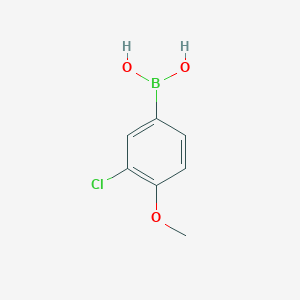
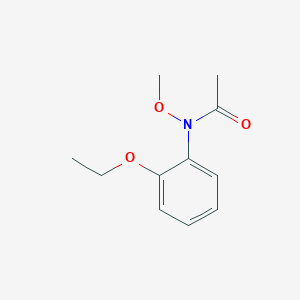

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)